Methyl 4-oxobutyrate

Beschreibung

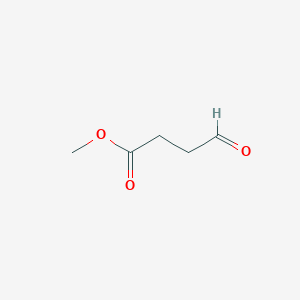

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-8-5(7)3-2-4-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZVZNAPRCRXEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160736 | |

| Record name | Methyl 4-oxobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13865-19-5 | |

| Record name | Methyl 4-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13865-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-oxobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013865195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-oxobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Methyl 4 Oxobutanoate As a Multifunctional Chemical Entity in Scientific Investigations

Methyl 4-oxobutanoate (B1241810), with the chemical formula C5H8O3, is a colorless oil with a fruity odor. chemicalbook.com Its significance in scientific investigations stems from its dual reactivity as both an ester and a ketone, allowing it to participate in a wide array of chemical transformations. chemicalbook.com This bifunctionality makes it a valuable starting material and intermediate in the synthesis of more complex molecules. chemicalbook.comchemicalbook.comchemimpex.com

The presence of the aldehyde group enables nucleophilic addition reactions, while the ester group can undergo reactions like esterification. chemicalbook.com This dual reactivity is a key factor in its utility as a building block in organic synthesis. chemimpex.comchemshuttle.com

Table 1: Physicochemical Properties of Methyl 4-oxobutanoate

| Property | Value |

| Molecular Formula | C5H8O3 |

| Molecular Weight | 116.12 g/mol sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 187-188 °C chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Density | 1.109 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.424 sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Flash Point | 86.1 °C sigmaaldrich.comapolloscientific.co.uk |

| CAS Number | 13865-19-5 chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

Synthetic Methodologies and Strategies for Methyl 4 Oxobutanoate and Its Derivatives

Established Synthetic Pathways for Methyl 4-oxobutanoate (B1241810)

The primary and most direct methods for synthesizing methyl 4-oxobutanoate involve the esterification of carboxylic acid precursors. These methods are well-established and can be adapted using various catalytic systems to achieve high yields.

Esterification Reactions of 4-oxobutanoic Acid Precursors

Methyl 4-oxobutanoate is conventionally synthesized through the esterification of 4-oxobutanoic acid (also known as succinic semialdehyde) or its cyclic anhydride (B1165640) form, succinic anhydride, with methanol (B129727). smolecule.comsmolecule.com The reaction involves the condensation of the carboxylic acid group with methanol, typically under acidic conditions, to form the corresponding methyl ester. smolecule.com This fundamental transformation is a cornerstone of organic synthesis, providing a straightforward route to the target compound from readily available starting materials. chemicalbook.comnih.gov

Other precursors can also be employed. For instance, derivatives such as 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoic acid can be esterified with methanol to produce the corresponding methyl ester derivative of methyl 4-oxobutanoate. prepchem.com Similarly, 4-butylamino-4-oxobutanoic acid can be converted to its methyl ester via reflux in methanol with an acid catalyst. prepchem.com An alternative, though less direct, primary synthesis involves the hydroformylation of methyl acrylate (B77674) using a palladium catalyst, which can also yield methyl 4-oxobutanoate. rasayanjournal.co.in Ozonolysis of substrates like methyl 5-methyl-hex-4-enoate represents another synthetic route.

Reaction Conditions and Catalytic Systems in Primary Synthesis

The efficiency and success of the esterification process are highly dependent on the chosen reaction conditions and catalytic system. A range of catalysts, from simple mineral acids to complex heterogeneous systems, have been effectively utilized.

Commonly, the reaction is conducted by refluxing the carboxylic acid precursor in methanol with a catalytic amount of a strong acid, such as sulfuric acid or acetyl chloride. prepchem.comprepchem.com For example, reacting 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoic acid with acetyl chloride in methanol for 48 hours yields the desired methyl ester. prepchem.com

To circumvent issues associated with corrosive and difficult-to-remove homogeneous catalysts, solid acid catalysts have been developed. Ion-exchange resins, such as Dowex 50W-X8 (H+ form), offer a milder and more environmentally friendly alternative, enabling the reaction to proceed at room temperature with high conversion rates. nih.gov Heterogeneous catalysts like Al³⁺-exchanged montmorillonite (B579905) clay and various zeolites have also proven effective, particularly in the esterification of succinic anhydride, demonstrating the versatility of catalytic approaches. researchgate.netcore.ac.uk The choice of catalyst can influence selectivity, especially when dealing with dicarboxylic acids, where mono-esterification is desired. For instance, alumina (B75360) has been shown to selectively catalyze the mono-esterification of dicarboxylic acids. rsc.org

Below is a table summarizing various catalytic systems for the synthesis of methyl 4-oxobutanoate and its derivatives.

| Precursor | Catalyst | Solvent | Conditions | Product | Reference |

| 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoic acid | Acetyl chloride | Methanol | 48 hours reaction | Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate | prepchem.com |

| 4-butylamino-4-oxobutanoic acid | Sulfuric acid | Methanol | 8 hours reflux | Methyl 4-butylamino-4-oxobutanoate | prepchem.com |

| dl-Malic acid (for a related hydroxysuccinate) | Dowex 50W-X8 (H+ form) | Methanol | 24 hours at room temp. | Dimethyl 2-hydroxysuccinate | nih.gov |

| Succinic anhydride | Al³⁺-montmorillonite | Toluene | 8 hours | Di-(p-cresyl) succinate | core.ac.uk |

| Acrolein, Carbon Monoxide | Palladium metal, Hydrogen Halide, Arylarsine | Methanol | 90-135°C, 1350-3500 psi | Methyl 4-oxobutanoate | google.com |

Asymmetric Synthesis Approaches Utilizing Methyl 4-oxobutanoate

Methyl 4-oxobutanoate is not only a synthetic target but also a crucial starting material in the construction of complex, stereochemically rich molecules. Its dual functionality as both a ketone and an ester allows for a variety of transformations in asymmetric synthesis. chemicalbook.com

Stereodivergent Strategies for Complex Natural Products

A powerful application of methyl 4-oxobutanoate is in stereodivergent synthesis, where multiple stereoisomers of a product can be accessed from a common starting material by simply changing the catalyst or reaction conditions. A notable example is the synthesis of all four stereoisomers of 1-hydroxymethylpyrrolizidine alkaloids. acs.orgacs.orgresearchgate.net

This strategy employs an asymmetric self-Mannich reaction of methyl 4-oxobutanoate as the key step. acs.orgresearchgate.net

An anti-selective self-Mannich reaction, catalyzed by a specific chiral secondary amine, leads to the synthesis of (+)-isoretronecanol and its enantiomer, (–)-isoretronecanol. acs.orgacs.org

Conversely, a syn-selective self-Mannich reaction, catalyzed by the organocatalyst proline, is used to synthesize the diastereomers (+)-laburnine and (–)-trachelanthamidine. acs.orgacs.orgresearchgate.net

This approach highlights the utility of methyl 4-oxobutanoate in creating significant molecular diversity from a single, simple precursor. sigmaaldrich.comsigmaaldrich.com

Enantioselective Methodologies (e.g., Cu(I)-catalyzed enantioselective addition of nitromethane)

Methyl 4-oxobutanoate is an effective substrate in enantioselective additions, particularly the Henry reaction (nitroaldol reaction). The Cu(I)-catalyzed enantioselective addition of nitromethane (B149229) to methyl 4-oxobutanoate is a well-documented and efficient method for creating chiral building blocks. chemicalbook.comacs.orgacs.org

Organocatalytic Applications in Chiral Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, and methyl 4-oxobutanoate is a valuable substrate in this field. The aforementioned stereodivergent synthesis of pyrrolizidine (B1209537) alkaloids using proline and other chiral amines is a prime example of its application in organocatalytic Mannich reactions. chemicalbook.comacs.orgacs.org

Beyond Mannich reactions, methyl 4-oxobutanoate participates in organocatalytic cross-aldol reactions. When reacted with various aldehydes in the presence of an organocatalyst, it provides access to 4-(hydroxyalkyl)-γ-butyrolactones. nih.govacs.org This one-pot process, which involves the initial aldol (B89426) addition followed by reduction with sodium borohydride (B1222165), proceeds with high diastereoselectivity (dr > 24:1) and nearly perfect enantioselectivity (ee > 99%). nih.govacs.org Similarly, an organocatalytic aldol reaction between methyl 4-oxobutanoate and formaldehyde, catalyzed by an (S)-diaryl prolinol, serves as a key step in the synthesis of γ-butyrolactone autoregulators like A-factor. sci-hub.seresearchgate.net

The table below summarizes key findings in the asymmetric application of methyl 4-oxobutanoate.

| Reaction Type | Catalyst/Ligand | Product/Intermediate | Yield | Stereoselectivity (ee/dr) | Reference |

| anti-selective self-Mannich | Chiral secondary amine | (+)- and (–)-Isoretronecanol | - | High | acs.orgacs.org |

| syn-selective self-Mannich | Proline | (+)-Laburnine and (–)-Trachelanthamidine | - | High | acs.orgacs.org |

| Enantioselective Henry Reaction | Cu(I) acetate (B1210297) / Bisoxazolidine | (S)-5-hydroxypiperidin-2-one | 72% (overall) | 98% ee | nih.govacs.orgacs.org |

| Cross-Aldol Reaction | Organocatalyst | 4-(hydroxyalkyl)-γ-butyrolactones | - | >99% ee, >24:1 dr | nih.govacs.org |

| Aldol Reaction with Formaldehyde | (S)-diaryl prolinol | (R)-paraconyl alcohol intermediate | - | High | sci-hub.seresearchgate.net |

Biosynthetic Investigations Involving Methyl 4-oxobutanoate Analogues

Role as Key Intermediate in Alkaloid Biosynthesis (e.g., Tropane (B1204802) Alkaloids, Hygrine)

Methyl 4-oxobutanoate analogues are crucial intermediates in the biosynthesis of various alkaloids, most notably tropane alkaloids like cocaine and hyoscyamine (B1674123) (atropine's levorotatory isomer). The core structure of these alkaloids, the tropane ring, is formed through a complex series of enzymatic reactions. A key step in this process involves the condensation of an N-methyl-Δ¹-pyrrolinium cation with a derivative of acetoacetic acid.

Recent research has identified 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid as a key intermediate in the biosynthesis of tropinone (B130398), the precursor to the tropane ring. nih.govresearchgate.netresearchgate.net This intermediate is formed by the condensation of the N-methyl-Δ¹-pyrrolinium cation with malonyl-CoA, a reaction catalyzed by a type III polyketide synthase. researchgate.netresearchgate.net The resulting 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid is then cyclized to form tropinone. nih.gov

Feeding studies using isotopically labeled precursors have provided strong evidence for the involvement of acetate-derived metabolites in the formation of the second ring of tropane alkaloids. For instance, experiments with racemic ethyl [2,3-¹³C₂]-4-(N-methyl-2-pyrrolidinyl)-3-oxobutanoate in solanaceous plants and methyl (RS)-[1,2-¹³C₂,1-¹⁴C]-4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate in Erythroxylum coca leaves have demonstrated their incorporation into the tropane skeleton. nih.gov These findings underscore the central role of methyl 4-oxobutanoate analogues in the intricate biosynthetic pathways of these pharmacologically significant compounds. nih.gov

The biosynthesis of hygrine, a simpler pyrrolidine (B122466) alkaloid, is also believed to proceed through a similar pathway involving the condensation of the N-methyl-Δ¹-pyrrolidinyl cation with an acetoacetate (B1235776) unit. researchgate.net

Enzymatic Studies and Catalytic Mechanisms (e.g., Cytochrome P450-mediated catalysis)

The biosynthesis of tropane alkaloids is heavily reliant on the catalytic activity of various enzymes, with cytochrome P450 monooxygenases (P450s) playing a particularly prominent role in generating structural diversity. nih.gov These enzymes are involved in a wide range of reactions, including hydroxylation, oxidation, and rearrangement of alkaloid scaffolds. nih.govnih.gov

A significant breakthrough in understanding tropane alkaloid biosynthesis was the identification of a cytochrome P450 enzyme, CYP80F1, from Hyoscyamus niger. This enzyme catalyzes the oxidation and rearrangement of littorine (B1216117) to hyoscyamine aldehyde, a key step in the formation of hyoscyamine. nih.gov Mechanistic studies using deutero and arylfluoro analogues of littorine have indicated that C3' hydrogen abstraction is the rate-limiting step for this reaction. nih.gov The data suggests that the rearrangement proceeds through a benzylic radical intermediate, while hydroxylation, another reaction catalyzed by CYP80F1, likely involves a benzylic carbocation intermediate. nih.gov

Furthermore, the formation of tropinone from 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid is achieved through a cytochrome P450-mediated catalysis by an enzyme named AbCYP82M3, identified in Atropa belladonna. nih.govresearchgate.net In the biosynthesis of cocaine, a different cytochrome P450, EnCYP81AN15, has been found to mediate the oxidative cyclization of S-4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (S-MPOA) to form the unstable intermediate ecgonone. kib.ac.cn This ecgonone is then methylated by the methyltransferase EnMT4 to produce methylecgonone, a direct precursor to cocaine. kib.ac.cn This discovery corrected the long-held hypothesis that methylation occurred before oxidative cyclization. kib.ac.cn

The catalytic versatility of P450 enzymes is a key driver of the chemical diversification of alkaloids in plants, contributing to their vast structural and functional variety. nih.gov

Precursor Incorporation Studies in Biological Systems

Precursor incorporation studies using isotopically labeled compounds have been instrumental in elucidating the biosynthetic pathways of alkaloids. These studies involve feeding a labeled potential precursor to a biological system, such as a plant or cell culture, and then analyzing the resulting alkaloids to determine if the label has been incorporated.

In the context of tropane alkaloid biosynthesis, feeding studies with labeled ornithine and arginine confirmed their role as primary precursors for the N-methyl-Δ¹-pyrrolinium cation. nih.goviastate.edu Subsequent studies focused on the formation of the second ring of the tropane skeleton. The successful incorporation of labeled ethyl 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate and methyl 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate into tropane alkaloids in various plant species provided strong evidence for their role as key intermediates. nih.gov

For instance, feeding [2-¹³C, ¹⁵N]-N-methylpyrrolinium chloride into coca leaves demonstrated its incorporation into methylecgonine, a precursor to cocaine. iastate.edu Similarly, studies with Datura stramonium and Datura metel have shown the incorporation of proline into tropine (B42219) and scopolamine. iastate.edu

More recently, the development of cell-free protein synthesis systems has allowed for more controlled precursor incorporation studies. These systems, which maintain the activity of the entire metabolic machinery of cells like Escherichia coli, can be used to produce selectively labeled proteins from inexpensive labeled precursors. nih.gov For example, using 3-¹³C-pyruvate as a precursor in an eCell CFPS system resulted in the uniform ¹³C labeling of both isopropyl methyl groups of leucine (B10760876) and valine in the protein ubiquitin. nih.gov While not directly involving methyl 4-oxobutanoate, these advanced techniques hold promise for future, more detailed investigations into alkaloid biosynthesis.

Optimization of Synthesis for Research Scale and Potential Industrial Translation

Continuous Flow Processes and Automated Synthesis Optimization

The transition from traditional batch synthesis to continuous flow processes offers significant advantages for the production of methyl 4-oxobutanoate and its derivatives, particularly for research-scale and potential industrial applications. Continuous flow chemistry enhances scalability, improves safety by minimizing the handling of hazardous intermediates, and often leads to higher yields and purity. google.comsmolecule.com

In a continuous flow setup, reactants are pumped through a series of interconnected reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. google.com This level of control can be crucial for optimizing complex multi-step syntheses. For example, a four-step synthesis of a complex molecule was achieved in a single continuous flow process using four different types of reactors. google.com The residence time in such systems can range from seconds to minutes, and operating temperatures can be precisely maintained. google.com

Microreactor technology is a key component of many continuous flow systems. These microreactors offer excellent heat and mass transfer, which is particularly beneficial for highly exothermic reactions. smolecule.com For instance, the use of a tubular reactor in a continuous flow process for a specific chlorination reaction led to a 40% reduction in side-product formation compared to the batch process. smolecule.com

Automated synthesis platforms can be integrated with continuous flow systems to further optimize reaction conditions. These platforms can systematically vary reaction parameters and analyze the output in real-time, allowing for rapid identification of the optimal conditions for yield and purity.

Yield Enhancement and Purity Control in Large-Scale Preparations

Achieving high yields and purity is paramount in the large-scale synthesis of methyl 4-oxobutanoate and its derivatives for both research and potential industrial purposes. Several strategies can be employed to enhance these critical parameters.

Catalyst and Reagent Selection: The choice of catalyst and reagents can significantly impact the efficiency and selectivity of a reaction. For instance, in the synthesis of methyl 4-oxobutyrate from acrolein, the use of a palladium catalyst with a triarylarsine co-promoter was found to be effective. google.com The specific catalyst and its support can be optimized to maximize yield and minimize side reactions.

Purification Techniques: Effective purification methods are essential for achieving high purity. Traditional methods like distillation and crystallization are often employed. orgsyn.org For complex mixtures, advanced techniques such as supercritical fluid chromatography can be used to isolate desired compounds and remove impurities in a single step. researchgate.net In continuous flow systems, inline purification techniques like liquid-liquid extraction and membrane separation can be integrated to remove impurities as they are formed, leading to a cleaner final product. researchgate.net

Synthesis of Optically Pure Methyl 4-oxobutanoate Derivatives

The synthesis of optically pure derivatives of methyl 4-oxobutanoate is a significant area of research due to their utility as chiral building blocks in the preparation of biologically important molecules. These derivatives, particularly those with a protected amino group at the C-2 position, serve as valuable intermediates for synthesizing unnatural α-amino acids, enzyme inhibitors, and analogues of natural products. The primary challenge in their synthesis lies in controlling the stereochemistry at the α-carbon. Various strategies have been developed, often starting from readily available chiral precursors like amino acids.

An improved and straightforward procedure has been established for the synthesis of optically pure methyl (S)-2-phthalimido-4-oxobutanoate and its related acetal (B89532) and thioacetal derivatives. thieme-connect.com This method utilizes the inexpensive and commercially available L-methionine methyl ester hydrochloride as the starting material. researchgate.net Derivatives of (S)-2-amino-4-oxobutyric acid, also known as aspartic acid β-semialdehyde or 3-formylalanine, are recognized as useful chiral intermediates for a wide range of biologically relevant molecules. orgsyn.org These include nicotinamine and its analogues, iron-chelating agents, and unique α-amino acids. orgsyn.org

Historically, the synthesis of these compounds has been approached through several routes, each with its own set of advantages and disadvantages. Some of these strategies include:

Ozonolysis or oxidative cleavage of the expensive allylglycine. orgsyn.org

Reduction of the side chain of aspartic acid to yield homoserine derivatives, which are then oxidized. orgsyn.org

Starting directly from the costly homoserine. orgsyn.org

Direct reduction of reactive derivatives of aspartic acid. orgsyn.org

A notable synthesis involves the preparation of methyl (S)-2-phthalimido-4-oxobutanoate from methyl (S)-2-phthalimido-4-methylthiobutanoate. The process involves the use of N-chlorosuccinimide in carbon tetrachloride. orgsyn.org

The following table outlines a key transformation in the synthesis of an optically pure methyl 4-oxobutanoate derivative:

| Starting Material | Reagent | Product | Solvent | Reaction Time | Ref |

| Methyl (S)-2-phthalimido-4-methylthiobutanoate | N-chlorosuccinimide | Methyl (S)-2-phthalimido-4-oxobutanoate | Carbon tetrachloride (CCl4) | 2 hours | orgsyn.org |

Furthermore, research has been conducted on the synthesis of other optically active derivatives. For instance, methyl (R)-4-methoxy-3-hydroxybutyrate has been synthesized from methyl 4-chloro-3-oxo-butyrate and methanol in the presence of sodium hydride. google.com While not a direct derivative of methyl 4-oxobutanoate in the same sense as the amino acid precursors, it represents the synthesis of a related optically active four-carbon backbone.

The enantiomeric purity of these synthesized compounds is a critical factor and is often determined using chiral chromatography or by forming diastereomeric derivatives that can be analyzed by NMR or other spectroscopic methods. For example, the enantiomeric excess of (L)-aldehyde was determined to be approximately 90-92% ee using a specific procedure involving a chiral diamine. orgsyn.org

Chemical Reactivity and Transformation Studies of Methyl 4 Oxobutanoate

Oxidation Reactions of Methyl 4-oxobutanoate (B1241810)

The presence of a ketone functional group allows for oxidative transformations of methyl 4-oxobutanoate. These reactions can lead to the introduction of an oxygen atom, yielding different carboxylic acid derivatives.

Formation of Carboxylic Acids and Ketones

The oxidation of the ketone moiety in methyl 4-oxobutanoate can be achieved through various methods. A significant transformation is the Baeyer-Villiger oxidation, which converts the ketone into an ester. sigmaaldrich.comorganic-chemistry.org This reaction is accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org The oxidation of methyl 4-oxobutanoate via this pathway does not directly form a simple carboxylic acid but rather an anhydride-ester derivative, which upon hydrolysis can yield carboxylic acids.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are generally used for the oxidation of carbonyl compounds. smolecule.com However, the reaction of these strong, non-selective oxidants with a molecule containing both a ketone and an ester, like methyl 4-oxobutanoate, can lead to complex mixtures of products due to the potential for oxidative cleavage of C-C bonds.

Regioselectivity and Reaction Conditions

The Baeyer-Villiger oxidation exhibits a well-defined regioselectivity, which is dependent on the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org For an unsymmetrical ketone, the group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migration is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of methyl 4-oxobutanoate, the two groups attached to the ketone carbonyl are an ethyl-ester fragment and a methyl group. Based on the migratory aptitude, the ethyl-ester side would be expected to migrate in preference to the methyl group.

The reaction is typically carried out under controlled temperature conditions to ensure selectivity and prevent side reactions. The choice of peroxy acid and solvent system can also influence the reaction rate and yield of the desired oxidized product. sigmaaldrich.com

Reduction Reactions of Methyl 4-oxobutanoate

The ketone and ester functional groups in methyl 4-oxobutanoate can be reduced to the corresponding alcohols and diols using various reducing agents and conditions. The selectivity of these reductions is a key aspect of its synthetic utility.

Conversion of Ester and Carbonyl Moieties to Alcohols and Diols

The reduction of methyl 4-oxobutanoate can yield different products depending on the selectivity of the reducing agent. Chemoselective reduction of the ketone group leads to the formation of methyl 4-hydroxybutanoate (B1227057). chegg.com Conversely, a complete reduction of both the ketone and the ester functionalities results in the formation of 1,4-butanediol (B3395766), a valuable industrial chemical. google.comgoogle.com

Furthermore, under specific catalytic hydrogenation conditions, methyl 4-oxobutanoate can be converted to gamma-butyrolactone (B3396035) through reduction of the ketone and subsequent intramolecular cyclization. google.com

Specific Reducing Agents and Reaction Pathways

A variety of reducing agents can be employed to achieve different outcomes in the reduction of methyl 4-oxobutanoate. The choice of reagent is critical for controlling the chemoselectivity of the reaction.

Sodium Borohydride (B1222165) (NaBH₄): This is a mild reducing agent that is generally selective for the reduction of aldehydes and ketones over esters. smolecule.com Therefore, treatment of methyl 4-oxobutanoate with NaBH₄ would primarily yield methyl 4-hydroxybutanoate through the reduction of the ketone group.

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and less selective reducing agent than NaBH₄. smolecule.com It is capable of reducing both ketones and esters to alcohols. Consequently, the reaction of methyl 4-oxobutanoate with LiAlH₄ results in the formation of 1,4-butanediol.

Catalytic Hydrogenation: The outcome of the catalytic hydrogenation of methyl 4-oxobutanoate is highly dependent on the catalyst and reaction conditions.

Using catalysts such as Raney nickel, ruthenium, or palladium on carbon can lead to the formation of gamma-butyrolactone. google.com

Employing a copper chromite catalyst can result in the complete reduction to 1,4-butanediol. google.com

The following table summarizes the products obtained from the reduction of methyl 4-oxobutanoate with different reducing agents.

| Reagent | Product(s) | Reference(s) |

| Sodium Borohydride (NaBH₄) | Methyl 4-hydroxybutanoate | smolecule.com |

| Lithium Aluminum Hydride (LiAlH₄) | 1,4-Butanediol | smolecule.com |

| H₂/Raney Ni, Ru/C, or Pd/C | gamma-Butyrolactone | google.com |

| H₂/Copper Chromite | 1,4-Butanediol | google.com |

Electrophilic and Nucleophilic Reactions of Methyl 4-oxobutanoate

The dual functionality of methyl 4-oxobutanoate provides it with both electrophilic and nucleophilic character. The carbonyl carbons of the ketone and ester groups are electrophilic centers susceptible to nucleophilic attack. chemicalbook.com Additionally, the presence of acidic alpha-hydrogens allows for the formation of an enolate, which is a potent nucleophile. nih.gov182.160.97

The molecule can participate in nucleophilic addition reactions at the carbonyl group. chemicalbook.com For instance, it is a key component in the Henry reaction, which involves the addition of a nitroalkane. chemicalbook.com

A notable example of its nucleophilic reactivity is the Mannich reaction. chemicalbook.comwikipedia.org This three-component condensation involves an enolizable carbonyl compound (in this case, methyl 4-oxobutanoate), an aldehyde (often formaldehyde), and an amine. wikipedia.orgslideshare.net The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile and is attacked by the enol form of methyl 4-oxobutanoate. chemistrysteps.com This reaction has been utilized in the asymmetric synthesis of various alkaloids. chemicalbook.com

Furthermore, the generation of an enolate from methyl 4-oxobutanoate by deprotonation at the alpha-position enables alkylation reactions. nih.govlibretexts.org The nucleophilic enolate can react with electrophiles like alkyl halides in an SN2 fashion to form new carbon-carbon bonds. pressbooks.pub Research has shown that the self-condensation of a related compound, methyl 4-chloro-3-oxobutanoate, followed by O-alkylation with dibromoalkanes, can occur. researchgate.net

The table below outlines some of the key electrophilic and nucleophilic reactions involving methyl 4-oxobutanoate.

| Reaction Type | Role of Methyl 4-oxobutanoate | Key Reagents/Partners | Product Type | Reference(s) |

| Nucleophilic Addition | Electrophile | Nucleophiles (e.g., nitromethane (B149229) in Henry reaction) | β-Nitro alcohol derivative | chemicalbook.com |

| Mannich Reaction | Nucleophile (as enol/enolate) | Aldehyde (e.g., formaldehyde), Amine | β-Amino-carbonyl compound | chemicalbook.comwikipedia.org |

| Alkylation | Nucleophile (as enolate) | Alkyl halides | α-Alkylated keto-ester | nih.govpressbooks.pub |

| Hydrolysis | Electrophile | Water (acid or base catalyzed) | 4-Oxobutanoic acid, Methanol (B129727) | smolecule.com |

Electrophilic Aromatic Substitution on Substituted Analogues

While methyl 4-oxobutanoate itself does not possess an aromatic ring for direct electrophilic substitution, its substituted analogues, such as those containing a phenyl group, readily participate in these reactions. The nature and position of substituents on the aromatic ring significantly influence the regioselectivity and rate of the reaction.

For instance, in analogues of methyl 4-oxobutanoate where an aryl group is attached, the carbonyl group acts as a deactivating group, directing incoming electrophiles to the meta position. This is due to the electron-withdrawing nature of the keto-group, which destabilizes the arenium ion intermediates formed during ortho and para attack. Conversely, activating groups on the aromatic ring, such as alkyl groups, can enhance the ring's nucleophilicity and direct substitution to the ortho and para positions. msu.edu The interplay between these directing effects is crucial in the synthesis of complex aromatic compounds derived from methyl 4-oxobutanoate analogues.

A summary of directing effects in electrophilic aromatic substitution is presented in the table below:

| Substituent on Aromatic Ring | Electronic Effect | Directing Influence |

| Carbonyl Group (from oxobutanoate) | Deactivating (electron-withdrawing) | Meta |

| Alkyl Group | Activating (electron-donating) | Ortho, Para |

| Halogen | Deactivating (electron-withdrawing) | Ortho, Para |

Nucleophilic Addition to Carbonyl Group

The carbonyl group in methyl 4-oxobutanoate is a primary site for nucleophilic attack. chemicalbook.com This reactivity is fundamental to many of its synthetic applications. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles. chemistrysteps.commasterorganicchemistry.com

The general mechanism involves the addition of a nucleophile to the carbonyl carbon, which leads to the formation of a tetrahedral intermediate. chemistrysteps.commsu.ru This intermediate is then typically protonated to yield an alcohol. The reactivity of the carbonyl group can be influenced by both electronic and steric factors. Aldehydes, for instance, are generally more reactive than ketones towards nucleophiles. chemistrysteps.com

Common nucleophiles that react with the carbonyl group of methyl 4-oxobutanoate and its derivatives include:

Organometallic reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add alkyl or aryl groups to the carbonyl carbon, forming tertiary alcohols after workup. youtube.com

Cyanide ions (CN⁻): This reaction leads to the formation of cyanohydrins, which are versatile intermediates in organic synthesis. msu.ru

Hydride reagents: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) reduce the ketone to a secondary alcohol. youtube.com

The outcomes of these reactions are summarized in the following table:

| Nucleophile | Reagent Example | Product Type |

| Alkyl/Aryl Group | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Cyanide | Sodium Cyanide (NaCN) | Cyanohydrin |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

Condensation and Olefination Reactions

Methyl 4-oxobutanoate readily undergoes condensation reactions with primary amines to form imine derivatives, also known as Schiff bases. researchgate.netlibretexts.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of imines is a reversible process and is often catalyzed by acid. libretexts.org The pH of the reaction medium is a critical factor; a pH around 5 is generally optimal for imine formation. libretexts.org

These imine derivatives are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and other complex organic molecules. researchgate.net

The Wittig reaction provides a powerful method for converting the carbonyl group of methyl 4-oxobutanoate into a carbon-carbon double bond. ambeed.comtcichemicals.com This reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile and attacks the carbonyl carbon. organic-chemistry.org The reaction proceeds through a four-membered cyclic intermediate called an oxaphosphetane, which then decomposes to form the desired alkene and a stable phosphine (B1218219) oxide. organic-chemistry.orgmasterorganicchemistry.com

The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides predominantly form (Z)-alkenes. organic-chemistry.org

A general representation of the Wittig reaction is shown below:

| Reactants | Intermediate | Products |

| Methyl 4-oxobutanoate + Phosphonium Ylide | Oxaphosphetane | Alkene + Triphenylphosphine oxide |

Methyl 4-oxobutanoate and its derivatives can participate in Mannich-like reactions, which are crucial for the synthesis of β-amino carbonyl compounds. chemicalbook.comrsc.org These reactions involve the condensation of an enolizable carbonyl compound (like methyl 4-oxobutanoate), an amine, and a non-enolizable aldehyde or ketone. thieme-connect.de

In some biosynthetic pathways, a "non-enzymatic" Mannich-like condensation is proposed. For instance, in the biosynthesis of tropane (B1204802) alkaloids, a derivative of methyl 4-oxobutanoate, 4-carboxy-3-oxobutanoic acid, is believed to undergo a non-enzymatic condensation with an N-methyl-Δ¹-pyrrolinium cation. nih.govnih.gov This highlights the intrinsic reactivity of the 4-oxobutanoate scaffold in forming complex molecular architectures.

Hydrolysis and Esterification Equilibrium Studies

The ester functional group in methyl 4-oxobutanoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol (methanol in this case). This reaction can be catalyzed by either acid or base.

Esterification, the reverse of hydrolysis, is an equilibrium process. The position of the equilibrium between the ester and the carboxylic acid can be influenced by the reaction conditions. For example, in the enzymatic hydrolysis of fatty acid methyl esters, the accumulation of the methanol by-product can limit the conversion to the corresponding fatty acid. monash.edu To drive the reaction towards the carboxylic acid, the methanol can be removed as it is formed. monash.edu

Studies on the hydrolysis of various methyl esters have been conducted to understand the equilibrium constants and optimize reaction conditions for either ester formation or hydrolysis. monash.eduresearchgate.net

Derivatization and Structural Modification Strategies for Methyl 4-oxobutanoate

Methyl 4-oxobutanoate serves as a versatile building block in organic synthesis due to the presence of two distinct reactive functional groups: an ester and a ketone. This dual reactivity allows for a wide array of derivatization and structural modification strategies, enabling the synthesis of complex molecules, including alkaloids, heterocyclic compounds, and substituted piperidines. Researchers have explored various transformations, such as asymmetric synthesis, cyclization reactions, and the formation of amide and phenolic derivatives, to leverage the compound's synthetic potential.

Asymmetric Synthesis and Cyclization Reactions

A significant area of research has been the use of Methyl 4-oxobutanoate in stereodivergent and enantioselective synthesis.

Synthesis of Pyrrolizidine (B1209537) Alkaloids: The compound is a key starting material in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids. chemicalbook.com A stereodivergent strategy involving a self-Mannich reaction of Methyl 4-oxobutanoate with PMP-amine, catalyzed by a chiral secondary amine, facilitates the synthesis of (+)-isoretronecanol and (-)-isoretronecanol. chemicalbook.com By altering the catalyst to proline, a syn-selective self-Mannich reaction occurs, leading to the asymmetric synthesis of the diastereomer (+)-laburnine and its enantiomer, (-)-trachelanthamidine. chemicalbook.com

Synthesis of (-)-Deoxoprosophylline: Methyl 4-oxobutanoate can be utilized as a starting material for the concise asymmetric synthesis of (-)-deoxoprosophylline, a piperidine (B6355638) alkaloid with therapeutic potential. chemicalbook.com

Formation of Amide and Phenolic Derivatives

The ester and ketone functionalities of Methyl 4-oxobutanoate allow for its incorporation into larger molecular frameworks through acylation and amidation reactions.

Thiazole (B1198619) Derivatives: Researchers have synthesized a series of methyl 4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-4-oxobutanoate derivatives. dergipark.org.tr In this multi-step synthetic procedure, the succinic anhydride (B1165640) moiety (derived conceptually from the oxobutanoate structure) is coupled with substituted anilines to form amide bonds. dergipark.org.tr Specifically, compound 3b , methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate, was identified as a potential DNA gyrase-ATPase inhibitor through docking studies. dergipark.org.tr

Carvacrol (B1668589) and Thymol (B1683141) Derivatives: Alkyl 4-oxobutanoate derivatives of carvacrol and thymol have been synthesized in a three-step process. nih.gov The synthesis involves creating 4-oxobutanoic acid derivatives of carvacrol and thymol via Friedel-Crafts acylation with succinoyl chloride. nih.gov These intermediates are then converted to a series of methyl, ethyl, propyl, and other alkyl 4-oxobutanoates through O-alkylation using the corresponding alkyl bromides or iodides with cesium carbonate. nih.gov

Reduction of the Ketone Group

The carbonyl group of the ketone can be selectively reduced to a hydroxyl group, providing another pathway for derivatization.

Synthesis of Methyl 4-hydroxybutanoate: A straightforward transformation involves the reduction of the ketone in Methyl 4-oxobutanoate to form Methyl 4-hydroxybutanoate. brainly.com This is typically achieved using a reducing agent such as sodium borohydride, which selectively reduces the ketone in the presence of the ester. brainly.com

The table below summarizes various derivatization strategies for Methyl 4-oxobutanoate based on detailed research findings.

Table 1: Derivatization and Structural Modification Reactions of Methyl 4-oxobutanoate

| Reaction Type | Reactant(s) | Catalyst / Reagents | Resulting Derivative(s) |

|---|---|---|---|

| Self-Mannich Reaction | PMP-amine | Chiral secondary amine | (+)-Isoretronecanol, (-)-Isoretronecanol chemicalbook.com |

| Self-Mannich Reaction | PMP-amine | Proline | (+)-Laburnine, (-)-Trachelanthamidine chemicalbook.com |

| Enantioselective Addition | Nitromethane | Cu(I) catalyst | (S)-5-Hydroxypiperidin-2-one chemicalbook.com |

| Amidation | 4-(2-substituted thiazol-4-yl)phenylamine | Not specified | Methyl 4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-4-oxobutanoate derivatives dergipark.org.tr |

| Friedel-Crafts Acylation & O-alkylation | Thymol, Succinoyl chloride, Alkyl bromides | Aluminum chloride, Cesium carbonate | Alkyl 4-oxobutanoate derivatives of thymol nih.gov |

| Friedel-Crafts Acylation & O-alkylation | Carvacrol, Succinoyl chloride, Alkyl bromides | Aluminum chloride, Cesium carbonate | Alkyl 4-oxobutanoate derivatives of carvacrol nih.gov |

| Reduction | Sodium borohydride | Not applicable | Methyl 4-hydroxybutanoate brainly.com |

Biological Activities and Pharmacological Research of Methyl 4 Oxobutanoate and Analogues

General Biological Effects and Potential Applications

Methyl 4-oxobutanoate (B1241810) is a versatile organic compound recognized for its role as a key intermediate in the synthesis of various biologically active molecules. researchgate.netnih.gov Its utility is particularly noted in the stereodivergent and asymmetric synthesis of alkaloids, which are a class of naturally occurring chemical compounds containing basic nitrogen atoms. These synthesized alkaloids often possess therapeutic potential. researchgate.netnih.gov

Key applications of Methyl 4-oxobutanoate as a starting material include the synthesis of:

(-)-Deoxoprosophylline : A piperidine (B6355638) alkaloid with recognized therapeutic potential. nih.gov

1-Hydroxymethylpyrrolizidine Alkaloids : Through asymmetric synthesis, Methyl 4-oxobutanoate is used to produce alkaloids such as (+)-isoretronecanol, (-)-isoretronecanol, (+)-laburnine, and (-)-trachelanthamidine. nih.gov

Furthermore, the structural framework of Methyl 4-oxobutanoate is found in certain natural products. For instance, nitrogenous compounds featuring this structure have been isolated from the deep-sea-derived fungus Leptosphaeria sp. SCSIO 41005, suggesting that Methyl 4-oxobutanoate may function as the active unit in some naturally occurring molecules. nih.gov

Specific Biological Activities and Therapeutic Potential

Research into analogues of Methyl 4-oxobutanoate has revealed significant antioxidant and anti-inflammatory activities. Ethyl pyruvate (B1213749), a closely related analogue, has been identified as a promising therapeutic candidate for its ability to reduce oxidative stress and inflammation-related conditions. researchgate.net

Specific research findings on other analogues include:

4-(2,3-dibromo-4,5-dihydroxybenzylamino)-4-oxobutanoic acid : This nitrogen-containing bromophenol, isolated from the marine red alga Rhodomela confervoides, demonstrated potent radical scavenging activity. nih.gov In assays, it exhibited a strong capacity to neutralize DPPH radicals, with an IC50 value of 5.43 µM. It also showed moderate inhibitory activity against ABTS radicals. nih.gov

4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid (Flobufen) : This compound is recognized for its pronounced anti-inflammatory and immunomodulatory effects. Flobufen functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. Its activity has been confirmed in models of adjuvant arthritis, indicating potential disease-modifying capabilities.

Analogues of Methyl 4-oxobutanoate have been investigated for their antimicrobial properties, with several classes of derivatives showing notable efficacy. Studies have shown that ester derivatives of carvacrol (B1668589) and thymol (B1683141), parent compounds of some oxobutanoate analogues, possess increased antifungal activities. mdpi.com

More specific research has identified potent antimicrobial action in more complex derivatives:

Hydrazono-oxobutanoates : Ethyl 2-arylhydrazono-3-oxobutyrates have been reported to exhibit significant antimicrobial activity. nih.gov Specifically, certain hydrazone derivatives, such as methyl 2-[(3,5-dimethylpyrazole-4-yl)hydrazono]-4-methoxy-3-oxobutanoate, have demonstrated inhibitory effects against Mycobacterium tuberculosis. nih.gov

Arylidene-oxobutanoates : Ethyl 2-(arylidene)-3-oxobutanoates are used as precursors to synthesize functionalized pyrazoles, which have shown excellent antimicrobial activity against various bacterial and fungal strains. nih.gov

Succinimide-oxobutanoates : Derivatives of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate have been evaluated for their antibacterial potential. One compound in this class displayed remarkable potency with Minimum Inhibitory Concentration (MIC) values of 0.083 mg/ml against E. coli and 0.073 mg/ml against S. aureus. nih.gov

The table below summarizes the antimicrobial activity of selected oxobutanoate analogues.

| Compound Class | Specific Analogue/Derivative | Target Organism | Observed Activity |

|---|---|---|---|

| Hydrazono-oxobutanoates | Methyl 2-[(3,5-dimethylpyrazole-4-yl)hydrazono]-4-methoxy-3-oxobutanoate | Mycobacterium tuberculosis | Inhibitory activity observed. nih.gov |

| Succinimide-oxobutanoates | Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivative (compound 2) | E. coli | MIC: 0.083 mg/ml. nih.gov |

| Succinimide-oxobutanoates | Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivative (compound 2) | S. aureus | MIC: 0.073 mg/ml. nih.gov |

While direct studies on the anticancer properties of Methyl 4-oxobutanoate are limited, its analogues serve as crucial precursors for the synthesis of compounds with demonstrated anticancer and antiproliferative effects. Ethyl 2-(arylidene)-3-oxobutanoates, for example, are key intermediates in the synthesis of functionalized pyrazoles. nih.govresearchgate.net

Research has confirmed the anticancer potential of these resulting pyrazole (B372694) derivatives:

Antiangiogenic and Anticancer Properties : A preliminary biological assessment of pyrazoles synthesized from ethyl 2-(arylidene)-3-oxobutanoates confirmed that specific compounds in the series possess anticancer and antiangiogenic properties. nih.govresearchgate.net Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

Antiproliferative Activity : Studies on other novel pyrazole derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines. nih.govsrrjournals.com One such pyrazole compound effectively inhibited the growth of the HCT-116 colorectal carcinoma cell line with an IC50 value of 4.2 µM. nih.gov

Additionally, derivatives of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate have been evaluated for their cytotoxic potential against brine shrimps. nih.govfrontiersin.org While they exhibited lower cytotoxicity compared to the reference drug etoposide, this line of investigation indicates the relevance of the oxobutanoate structure in the broader search for novel chemotherapeutic agents. nih.govfrontiersin.org

Derivatives of Methyl 4-oxobutanoate have been synthesized and evaluated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics.

In one study, a series of alkyl 4-oxobutanoate derivatives of the natural phenols carvacrol and thymol were synthesized and tested for their inhibitory activity against mushroom tyrosinase. mdpi.com The results showed a clear structure-dependent activity. mdpi.com In general, the thymol-based derivatives exhibited a higher percentage of inhibition compared to the carvacrol derivatives at the same concentration. mdpi.com

A distinct correlation between the structure of the alkyl side chain and tyrosinase inhibitory activity was observed. The inhibitory potency was enhanced with an increase in the carbon chain length of the ester group, with esters containing three- and four-carbon alkyl chains (e.g., propyl, butyl, allyl, crotyl) demonstrating the greatest inhibitory activity. mdpi.com For instance, the crotyl 4-oxobutanoate derivative of thymol was the most potent inhibitor in its series, with an IC50 value of 102.3 µM. mdpi.com This suggests that the size and nature of the alkyl group may play a role in how the molecule interacts with the enzyme's active site. mdpi.com

The table below details the tyrosinase inhibitory activity of selected alkyl 4-oxobutanoate derivatives of carvacrol and thymol.

| Parent Compound | Alkyl 4-oxobutanoate Derivative | % Inhibition at 500 µM | IC50 (µM) |

|---|---|---|---|

| Carvacrol | Methyl 4-oxobutanoate | 31.7 ± 6.2 | Not Determined |

| Carvacrol | Propyl 4-oxobutanoate | 85.6 ± 6.6 | 217.9 ± 4.3 |

| Carvacrol | Allyl 4-oxobutanoate | 58.2 ± 2.3 | 128.8 ± 1.9 |

| Thymol | Methyl 4-oxobutanoate | 45.5 ± 2.1 | Not Determined |

| Thymol | Ethyl 4-oxobutanoate | 72.0 ± 5.5 | 212.3 ± 1.7 |

| Thymol | Propyl 4-oxobutanoate | 78.8 ± 2.4 | 154.0 ± 3.7 |

| Thymol | Allyl 4-oxobutanoate | 100.04 ± 6.7 | 125.6 ± 3.5 |

| Thymol | Crotyl 4-oxobutanoate | Not Reported | 102.3 µM |

Data sourced from a study on carvacrol and thymol derivatives. mdpi.com

Enzyme Inhibition Studies

Notum Enzyme Inhibition and Covalent Adduct Formation

Research has identified a class of potent covalent inhibitors of the Notum enzyme, the 4-(indolin-1-yl)-4-oxobutanoate esters, with methyl 4-indolinyl-4-oxobutanoate being a key compound in this discovery. acs.org The Notum enzyme is a carboxylesterase that plays a crucial role in deactivating Wnt signaling pathways by hydrolyzing a palmitoleate (B1233929) moiety from Wnt ligands. acs.orgexlibrisgroup.com Inhibition of Notum can restore Wnt signaling, which may have therapeutic benefits in conditions like osteoporosis and Alzheimer's disease. acs.orgexlibrisgroup.com

Methyl 4-indolinyl-4-oxobutanoate was identified through virtual and crystallographic screening as a covalent binder to the Notum enzyme. acs.orgnih.gov High-resolution crystal structures of the enzyme-inhibitor complex have revealed that a covalent adduct is formed between the nucleophilic serine-232 residue in the catalytic triad (B1167595) of Notum and the inhibitor. acs.orgresearchgate.net This covalent interaction was further confirmed by mass spectrometry analysis, which showed the expected mass increase corresponding to the inhibitor binding to the enzyme. acs.org

The mechanism of inhibition involves the hydrolysis of the methyl ester group of the butanoate chain by the enzyme. researchgate.net This is followed by the formation of a stable acyl-enzyme intermediate. nih.gov The resulting carbonyl of this intermediate is positioned at an angle that is unfavorable for the approach of a catalytic water molecule, which, combined with strong hydrophobic interactions within the enzyme's pocket, hinders further hydrolysis and processing. nih.gov This effectively traps the enzyme in a covalently bound, inactive state, leading to what is described as irreversible inhibition. exlibrisgroup.comnih.gov

| Compound | Inhibitory Activity (IC50) | Reference |

|---|---|---|

| Methyl 4-(indolin-1-yl)-4-oxobutanoate | Identified as a covalent inhibitor | acs.orgnih.gov |

DNA Gyrase-ATPase Activity Inhibition

There is currently no available scientific literature detailing the direct inhibitory activity of Methyl 4-oxobutanoate or its close analogues on DNA Gyrase-ATPase. This enzyme is a validated target for antibacterial agents, and its inhibition disrupts bacterial DNA replication. rsc.orgbath.ac.ukchemicalbook.com While various compounds are known to inhibit this enzyme, research to date has not established a link with Methyl 4-oxobutanoate. rsc.orgbath.ac.ukchemicalbook.com

Broader Enzyme Interaction Profiling

While the primary focus of recent research has been on Notum inhibition, analogues of methyl 4-oxobutanoate have been investigated for their effects on other enzymes.

One study identified methyl 4-[2-(methoxycarbonyl) anilino]-4-oxobutanoate, isolated from the roots of Aconitum laeve, as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These enzymes are crucial in the regulation of the neurotransmitter acetylcholine.

In a different line of research, a series of alkyl 4-oxobutanoate derivatives of carvacrol and thymol were synthesized and evaluated for their ability to inhibit mushroom tyrosinase. nih.gov Tyrosinase is a key enzyme in melanin biosynthesis. The study found that the inhibitory activity was structure-dependent, with derivatives containing three- and four-carbon alkyl groups showing the most potent inhibition. nih.gov

| Compound Analogue | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Methyl 4-[2-(methoxycarbonyl) anilino]-4-oxobutanoate | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibition | mdpi.com |

| Alkyl 4-oxobutanoate derivatives of carvacrol and thymol | Mushroom Tyrosinase | Inhibition (structure-dependent) | nih.gov |

Molecular Mechanisms of Action

Interaction with Molecular Targets (e.g., Proteins, Receptors, Enzymes)

The most well-characterized molecular target for a methyl 4-oxobutanoate analogue is the Notum enzyme. acs.orgnih.gov The interaction between methyl 4-indolinyl-4-oxobutanoate and Notum is highly specific, occurring at the catalytic pocket where the natural substrate binds. acs.org The binding is initiated by non-covalent interactions which position the inhibitor correctly within the active site. acs.org This is followed by the formation of a covalent bond with the serine-232 residue, a key component of the enzyme's catalytic machinery. acs.orgresearchgate.net

The indolinyl group of the inhibitor binds within a hydrophobic pocket of the enzyme, while the oxobutanoyl chain positions itself to react with the catalytic serine. nih.gov This targeted interaction leads to the potent and specific inhibition of Notum's enzymatic activity. acs.orgnih.gov

Hydrolysis and Metabolic Pathway Influences

The hydrolysis of the methyl ester group of methyl 4-indolinyl-4-oxobutanoate is a critical step in its mechanism of action against the Notum enzyme. acs.orgresearchgate.net This hydrolytic cleavage is catalyzed by the enzyme itself and is a prerequisite for the formation of the covalent adduct. researchgate.net This represents a specific enzymatic processing of the inhibitor that leads to its activation as a covalent modifier of the target.

Beyond this specific interaction, general metabolic pathways for methyl 4-oxobutanoate would likely involve esterases that hydrolyze the methyl ester to 4-oxobutanoic acid. The resulting keto-acid could then potentially enter into various metabolic pathways.

Reversible Covalent Bonding with Biomolecules

The covalent bond formed between methyl 4-indolinyl-4-oxobutanoate and the Notum enzyme is described in the literature as leading to irreversible inhibition. exlibrisgroup.com The mechanism involves the formation of a highly stable acyl-enzyme intermediate. nih.gov The stability of this complex is attributed to the conformation of the bound inhibitor, which sterically hinders the approach of a water molecule necessary for the deacylation (hydrolysis) of the serine residue. nih.gov This effectively prevents the regeneration of the active enzyme, leading to a long-lasting inhibitory effect. While the covalent bond is theoretically capable of hydrolysis, the kinetic barrier to this reverse reaction is significantly high under physiological conditions, rendering the inhibition functionally irreversible. nih.gov

Modulation of Cellular Pathways (e.g., Oxidative Stress, Inflammation)

Research into the biological effects of Methyl 4-oxobutanoate and its analogues has indicated their potential to modulate key cellular pathways, particularly those related to oxidative stress and inflammation. While direct studies on Methyl 4-oxobutanoate are part of ongoing research, structurally similar compounds like ethyl pyruvate are noted for their antioxidant and anti-inflammatory properties. chemicalbook.com These compounds are investigated for their potential to mitigate diseases associated with oxidative stress and inflammation. chemicalbook.com The reactivity of the ester and ketone functional groups within the Methyl 4-oxobutanoate structure allows it to participate in various biological reactions, which is a promising characteristic for therapeutic applications. chemicalbook.com

Pharmacological Development and Therapeutic Potential

The unique chemical structure of Methyl 4-oxobutanoate makes it a valuable compound in pharmacological development. It serves as a versatile building block and intermediate in the synthesis of a wide range of biologically active molecules and industrial compounds. chemicalbook.com

Methyl 4-oxobutanoate is a significant industrial intermediate and starting material in the synthesis of several active pharmaceutical ingredients (APIs) and other important compounds. chemicalbook.com Its utility is demonstrated in the asymmetric synthesis of various alkaloids. sigmaaldrich.com

Specifically, it is used to produce:

(-)-Deoxoprosophylline : A piperidine alkaloid with recognized therapeutic potential. chemicalbook.comsigmaaldrich.com

1-Hydroxymethylpyrrolizidine Alkaloids : Through stereodivergent synthesis, it serves as a precursor for (+)-isoretronecanol, (-)-isoretronecanol, (+)-laburnine, and (-)-trachelanthamidine. chemicalbook.comsigmaaldrich.com

Beyond complex alkaloids, it is also an intermediate in the manufacturing of industrially significant compounds such as gamma-butyrolactone (B3396035), 1,4-butanediol (B3395766), and glutamic acid. chemicalbook.com

While Methyl 4-oxobutanoate is extensively used as a reactive intermediate in the chemical synthesis of pharmaceutical compounds, its high reactivity makes it less common as a direct component in final drug formulations. chemicalbook.com Its solubility in water, ethanol, and other polar solvents is a property that makes it suitable for various applications in the pharmaceutical industry, primarily during the synthesis phase. chemicalbook.com

Quinoxaline (B1680401) derivatives are a major focus in anticancer research due to their ability to act as protein kinase inhibitors. ekb.eg These compounds have demonstrated a broad range of biological activities, including anti-inflammatory and anticancer effects, by selectively inhibiting kinases like VEGFR, PDGFR, and EGFR. ekb.eg The synthesis of potent quinoxaline-based kinase inhibitors often involves the use of multifunctional building blocks. Research in this area has utilized structurally related compounds, such as DL-2-amino succinic acid, to construct the complex heterocyclic systems of quinoxaline derivatives. semanticscholar.org The butanedioic acid backbone of succinic acid provides a relevant structural motif, suggesting that derivatives of butanoic acid are valuable in the synthesis of these targeted therapeutic agents. semanticscholar.org

Analogues of Methyl 4-oxobutanoate have been successfully developed into potent antirheumatic agents, demonstrating significant anti-inflammatory and immunomodulatory effects. These compounds, which share the core 4-oxobutanoic acid structure, have shown promise in treating conditions like rheumatoid arthritis. nih.govnih.gov

Two notable examples include:

Flobufen (VUFB-16066) : This compound, chemically named 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, was identified as a potent agent with pronounced anti-inflammatory and immunomodulatory effects. nih.gov It functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov In models of adjuvant arthritis, it improved most disease symptoms, indicating potential disease-modifying activity. nih.gov

KE-298 : Known as 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, this compound is another antirheumatic agent. nih.gov Studies comparing its optical isomers found that the (+)-KE-298 form showed a stronger suppressive effect on rat adjuvant arthritis than the (-)-KE-298 form. nih.gov

| Compound Name | Chemical Structure Name | Mechanism of Action | Key Research Finding | Source |

|---|---|---|---|---|

| Flobufen (VUFB-16066) | 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid | Dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) | Demonstrated disease-modifying activity in adjuvant arthritis models. nih.gov | nih.gov |

| KE-298 | 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid | Antirheumatic; IL-1 antagonist | The (+)-isomer showed stronger suppression of adjuvant arthritis in rats. nih.gov | nih.gov |

Thiazole (B1198619) derivatives are a well-established class of heterocyclic compounds with a broad spectrum of therapeutic effects, including significant anticancer activity. nih.gov The thiazole ring is a core component of several commercial drugs and is explored for its ability to inhibit cancer cell proliferation. mdpi.com Research has focused on synthesizing novel thiazole-containing molecules and evaluating their antiproliferative effects against various human cancer cell lines. frontiersin.org

The synthesis of these derivatives often involves the reaction of precursor molecules like phenacyl bromides with thiourea (B124793) or cycloalkylidenehydrazinecarbothioamides with 2-bromoacetophenone. mdpi.comfrontiersin.org While direct synthesis from Methyl 4-oxobutanoate is not prominently documented, the butanoic acid framework is a fundamental building block in organic synthesis, providing the carbon backbone necessary for constructing more complex heterocyclic systems like those found in potent thiazole-based anticancer agents.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate and Building Block

The utility of methyl 4-oxobutanoate (B1241810) in organic synthesis stems from the distinct reactivity of its two functional groups. chemicalbook.com The aldehyde group can participate in nucleophilic addition reactions, while the ester group can undergo reactions like esterification. chemicalbook.com This dual reactivity makes it a valuable intermediate for constructing a wide array of organic molecules. chemicalbook.com

As a building block, it is employed in various synthetic pathways. For instance, it serves as a key starting material for producing industrially significant compounds such as γ-butyrolactone, 1,4-butanediol (B3395766), and glutamic acid. google.comchemicalbook.com The conversion to these molecules is typically achieved through selective hydrogenation processes. google.com For example, hydrogenation over catalysts like Raney nickel or palladium on carbon can yield γ-butyrolactone, whereas using copper chromite leads to the formation of 1,4-butanediol. google.com

Its application extends to more complex transformations, including asymmetric synthesis, where it is used to create chiral molecules with high enantiomeric purity. chemicalbook.comchemicalbook.com A notable example is its use in the Cu(I)-catalyzed enantioselective Henry reaction with nitromethane (B149229). chemicalbook.com This reaction, followed by hydrogenation and spontaneous lactamization, efficiently produces (S)-5-hydroxypiperidin-2-one, a valuable chiral lactam. chemicalbook.com

Table 1: Examples of Compounds Synthesized from Methyl 4-oxobutanoate

| Starting Material | Key Reaction Type | Product | Industrial/Synthetic Relevance |

|---|---|---|---|

| Methyl 4-oxobutanoate | Catalytic Hydrogenation | γ-Butyrolactone | Solvent, intermediate for THF and 1,4-butanediol google.com |

| Methyl 4-oxobutanoate | Catalytic Hydrogenation | 1,4-Butanediol | Solvent, intermediate for polyesters and polyurethanes google.com |

| Methyl 4-oxobutanoate | Asymmetric Henry Reaction | (S)-5-hydroxypiperidin-2-one | Chiral building block for complex molecules chemicalbook.com |

Application in Pharmaceutical Synthesis and Drug Discovery Research

Methyl 4-oxobutanoate and its derivatives are instrumental in the field of medicinal chemistry and pharmaceutical development. The compound's framework is a component of certain natural products and serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). chemicalbook.com

One of the significant applications is in the synthesis of chiral intermediates for modern drugs. For example, a derivative, methyl (3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, is a crucial intermediate in the synthesis of Sitagliptin. chemicalbook.com Sitagliptin is a well-known oral hypoglycemic agent used for treating type 2 diabetes.

Furthermore, research has indicated that the core structure of methyl 4-oxobutanoate may be associated with beneficial biological activities. chemicalbook.com Some studies have explored its potential antioxidant and anti-inflammatory properties, suggesting it could be a candidate for developing new therapeutic agents for conditions related to oxidative stress and inflammation. chemicalbook.com Its role as a versatile scaffold allows for the synthesis of diverse molecular libraries for screening in drug discovery programs. smolecule.com

Contributions to Alkaloid Biosynthesis and Synthetic Pathways

Alkaloids are a class of naturally occurring organic compounds that often exhibit significant physiological effects. Methyl 4-oxobutanoate is a key starting material for the asymmetric synthesis of several important alkaloids, particularly those belonging to the piperidine (B6355638) and pyrrolizidine (B1209537) classes. sigmaaldrich.com

It is notably used in the stereodivergent synthesis of 1-hydroxymethylpyrrolizidine alkaloids. chemicalbook.com Through carefully controlled self-Mannich reactions catalyzed by chiral amines, different stereoisomers can be selectively produced. chemicalbook.com

An anti-selective reaction leads to the synthesis of (+)-isoretronecanol and (-)-isoretronecanol. chemicalbook.com

A syn-selective reaction yields the diastereomer (+)-laburnine and its enantiomer, (-)-trachelanthamidine. chemicalbook.com

Moreover, methyl 4-oxobutanoate serves as a precursor for the synthesis of (-)-deoxoprosophylline, a piperidine alkaloid recognized for its therapeutic potential. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk In the broader context of alkaloid biosynthesis, related structures like methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate are identified as important biosynthetic intermediates for tropane (B1204802) alkaloids, a class that includes pharmacologically significant compounds. researchgate.net

Table 2: Alkaloids Synthesized Using Methyl 4-oxobutanoate

| Alkaloid Class | Specific Alkaloids Synthesized | Synthetic Strategy |

|---|---|---|

| Pyrrolizidine Alkaloids | (+)-Isoretronecanol, (-)-Isoretronecanol | Anti-selective self-Mannich reaction chemicalbook.com |

| Pyrrolizidine Alkaloids | (+)-Laburnine, (-)-Trachelanthamidine | Syn-selective self-Mannich reaction chemicalbook.com |

| Piperidine Alkaloids | (-)-Deoxoprosophylline | Asymmetric synthesis chemicalbook.comsigmaaldrich.com |

Utility in Specialty Chemical and Polymer Research

The role of methyl 4-oxobutanoate extends to the production of specialty chemicals and polymers. As an important industrial intermediate, its conversion to γ-butyrolactone and 1,4-butanediol is a key step in the manufacturing of various materials. google.comchemicalbook.com

Gamma-butyrolactone (B3396035) (GBL) is widely used as a solvent for resins and in paint removers. google.com It is also an intermediate for producing other chemicals. google.com

1,4-Butanediol (BDO) is a high-volume industrial chemical used primarily as a solvent and as an intermediate in the manufacture of a host of other organic compounds and materials. google.com Crucially, it is a monomer used in the synthesis of polyester (B1180765) and polyurethane resins, which have widespread applications in industries ranging from automotive to textiles and electronics. google.com

The ability to efficiently produce these monomers from methyl 4-oxobutanoate highlights its importance in the supply chain for these versatile polymers. google.com Research in this area focuses on optimizing the catalytic processes for the hydrogenation of methyl 4-oxobutanoate to improve yield and selectivity for these valuable downstream products. google.com

Analytical and Computational Research Methodologies for Methyl 4 Oxobutanoate

Advanced Analytical Techniques for Characterization and Purity Assessment

The precise characterization and purity assessment of Methyl 4-oxobutanoate (B1241810) are fundamental for its application in synthesis and research. Advanced analytical techniques provide the necessary tools to identify the compound, elucidate its structure, and quantify impurities.

Impurity profiling is a critical aspect of pharmaceutical and chemical analysis, ensuring the quality and safety of a substance. researchgate.net Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for this purpose due to its high resolution and sensitivity. daneshyari.com The development of an RP-HPLC method for Methyl 4-oxobutanoate would focus on separating the target compound from potential impurities, such as the starting materials used in its synthesis or degradation products like 4-oxobutanoic acid. sigmaaldrich.comsigmaaldrich.com

Method development involves a systematic optimization of several parameters to achieve the desired separation. chromatographyonline.com Key steps include:

Column Selection: Choosing a stationary phase, typically a C18 column, that provides adequate retention and selectivity for the analyte and its impurities. daneshyari.com

Mobile Phase Optimization: Adjusting the composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is crucial. The pH of the aqueous phase may also be modified to control the ionization state of acidic or basic impurities. chromatographyonline.com

Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, is often employed to separate compounds with a wide range of polarities effectively.

Detection: A UV detector is commonly used, although more universal detectors like mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown impurities based on their mass-to-charge ratio. ijprajournal.com

This systematic approach ensures the development of a robust and reliable method capable of quantifying the purity of Methyl 4-oxobutanoate and detecting trace-level impurities.

Spectroscopic techniques are indispensable for the structural confirmation of Methyl 4-oxobutanoate. By combining data from various spectroscopic methods, a complete structural picture can be assembled.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. For Methyl 4-oxobutanoate, ¹H NMR would show distinct signals for the methyl ester protons, the methylene (B1212753) protons adjacent to the ester and aldehyde groups, and the aldehydic proton. ¹³C NMR would confirm the presence of the ester carbonyl, aldehyde carbonyl, methyl, and methylene carbons. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Methyl 4-oxobutanoate would exhibit characteristic absorption bands for the C=O stretching of the aldehyde and the ester groups, as well as C-O stretching bands. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular ion peak, confirming the molecular formula C₅H₈O₃. nih.gov

| Spectroscopic Technique | Key Observational Data for Methyl 4-oxobutanoate | Reference |

| ¹³C NMR | Provides data on the carbon skeleton. | nih.gov |

| GC-MS | Determines the mass-to-charge ratio and fragmentation. | nih.gov |

| FTIR | Identifies functional groups via infrared absorption. | nih.gov |

| Raman Spectroscopy | Offers complementary vibrational information to IR. | nih.gov |

A standard reference material is a highly purified and well-characterized substance used as a calibration standard in analytical tests. scbt.com Methyl 4-oxobutanoate, when available in a high-purity form (e.g., 90% or greater), can serve as a reference material. sigmaaldrich.comsigmaaldrich.com In this capacity, it is used to:

Calibrate Instruments: To ensure analytical instruments are providing accurate readings.

Validate Methods: To confirm that an analytical method is accurate, precise, and reliable for quantifying Methyl 4-oxobutanoate.

Quantify Samples: To determine the exact concentration of Methyl 4-oxobutanoate in an unknown sample by comparing the analytical response of the sample to that of the standard.